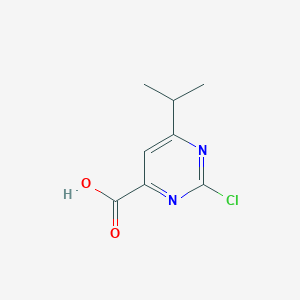

2-Chloro-6-isopropylpyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-isopropylpyrimidine-4-carboxylic acid is a chemical compound that is used in diverse scientific research . It finds applications in drug development, organic synthesis, and medicinal chemistry.

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a carboxylic acid group (-COOH), a chlorine atom, and an isopropyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid is 214.65 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications

Co-crystals and Supramolecular Architectures

- Isostructural Co-Crystals : The design of a series of isostructural co-crystals involving aminopyrimidines with various carboxylic acids showed successful harvest of isostructural compounds through chloro/methyl interchange. This study emphasizes the role of aminopyrimidines in forming stable supramolecular structures, such as linear heterotetramers, which are significant in crystal engineering (Ebenezer et al., 2011).

Antiviral Activities

- Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : Research on pyrimidines substituted with trifluoromethyl and halogens (chlorine or bromine) led to the production of carboxylic acids from these compounds through halogen/metal permutation. This work contributes to the understanding of pyrimidine derivatives' potential in medicinal chemistry, especially regarding their functionalization for antiviral applications (Schlosser et al., 2006).

Organic Synthesis and Functionalization

- Regiochemical Flexibility : A study demonstrated the optional functionalization of trihalopyridines, including pyrimidine derivatives, allowing for selective introduction of functional groups at specific positions. This flexibility is crucial for synthesizing new compounds with potential pharmaceutical applications (Bobbio & Schlosser, 2001).

Semiconductor Materials

- Semiconducting Polymers : Pyrimidine derivatives have been used in the synthesis of novel conjugated polymers through aldol condensation reactions, highlighting their significance in the development of materials for optoelectronic applications (Gunathilake et al., 2013).

properties

IUPAC Name |

2-chloro-6-propan-2-ylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-4(2)5-3-6(7(12)13)11-8(9)10-5/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIWTOMGBYRJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-isopropylpyrimidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)

![1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2752443.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)